molecular formula C14H20FNO3 B152941 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol CAS No. 862466-16-8

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

Cat. No.: B152941
CAS No.: 862466-16-8
M. Wt: 269.31 g/mol
InChI Key: DUIAONVVNKFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a propanol moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Fluorophenyl Intermediate: A fluorophenyl derivative is prepared through halogenation or other suitable methods.

    Coupling Reaction: The protected amino group and the fluorophenyl intermediate are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The fluorophenyl group can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-phenyl-1-propanol: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIAONVVNKFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646962
Record name tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862466-16-8
Record name tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.